molecular formula C21H18O4 B4931838 7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B4931838
M. Wt: 334.4 g/mol
InChI Key: DLBQSKMMKHAKHC-UHFFFAOYSA-N
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Description

7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromenone core fused with a cyclopentane ring and an ester linkage to a phenylpropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentane ring.

    Esterification: The ester linkage to the phenylpropanone moiety can be achieved through esterification reactions, where the chromenone derivative reacts with phenylpropanone in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of specific enzymes involved in disease pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as warfarin and dicoumarol, which are known for their anticoagulant properties.

    Chromone Derivatives: Compounds like flavones and isoflavones, which have diverse biological activities.

Uniqueness

7-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific structural features, such as the fused cyclopentane ring and the ester linkage to the phenylpropanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(1-oxo-1-phenylpropan-2-yl)oxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-13(20(22)14-6-3-2-4-7-14)24-15-10-11-17-16-8-5-9-18(16)21(23)25-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQSKMMKHAKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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